molecular formula C10H13BrO2S B1629357 (2-Bromophenyl)(2,2-dimethoxyethyl)sulfane CAS No. 799766-06-6

(2-Bromophenyl)(2,2-dimethoxyethyl)sulfane

Cat. No.: B1629357
CAS No.: 799766-06-6
M. Wt: 277.18 g/mol
InChI Key: VNHDQHQVVKNRBX-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(2,2-dimethoxyethyl)sulfane is an organic compound with the molecular formula C10H13BrO2S and a molecular weight of 277.18 g/mol . This compound is characterized by the presence of a bromophenyl group and a dimethoxyethylsulfane moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(2,2-dimethoxyethyl)sulfane typically involves the reaction of 2-bromothiophenol with 2,2-dimethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(2,2-dimethoxyethyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromophenyl)(2,2-dimethoxyethyl)sulfane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(2,2-dimethoxyethyl)sulfane involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the dimethoxyethylsulfane moiety can undergo nucleophilic attacks. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromophenyl)(2,2-dimethoxyethyl)sulfane is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both bromophenyl and dimethoxyethylsulfane moieties allows for versatile chemical transformations and applications in various fields .

Properties

IUPAC Name

1-bromo-2-(2,2-dimethoxyethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2S/c1-12-10(13-2)7-14-9-6-4-3-5-8(9)11/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHDQHQVVKNRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CSC1=CC=CC=C1Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610502
Record name 1-Bromo-2-[(2,2-dimethoxyethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799766-06-6
Record name 1-Bromo-2-[(2,2-dimethoxyethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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